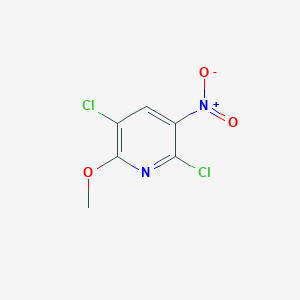![molecular formula C15H29N5O6 B13704672 (S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide](/img/structure/B13704672.png)
(S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide is a compound that features both Boc-protected amino and guanidino groups The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide typically involves the protection of amino and guanidino groups using Boc anhydride. The process may include the following steps:
Protection of the Amino Group: The amino group is protected by reacting with Boc anhydride in the presence of a suitable base such as triethylamine.
Protection of the Guanidino Group: The guanidino group is similarly protected using Boc anhydride.
Coupling Reaction: The protected amino and guanidino groups are then coupled to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization would be essential to obtain the final product.
化学反応の分析
Types of Reactions
(S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc groups using strong acids such as trifluoroacetic acid.
Substitution Reactions: The protected amino and guanidino groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the presence of protective groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, or methanesulfonic acid in dichloromethane.
Substitution: Various nucleophiles in the presence of suitable catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, deprotection would yield the free amino and guanidino groups, while substitution reactions could introduce new functional groups.
科学的研究の応用
(S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of (S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide involves the interaction of its functional groups with target molecules. The Boc-protected amino and guanidino groups can be selectively deprotected to reveal reactive sites that can interact with enzymes, receptors, or other biological targets. The specific pathways and molecular targets would depend on the context of its use.
類似化合物との比較
Similar Compounds
- (S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanoic acid
- (S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanol
Uniqueness
(S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide is unique due to its specific combination of Boc-protected amino and guanidino groups. This makes it particularly useful in applications where selective deprotection and subsequent reactions are required. Its structure allows for precise control over the reactivity of the functional groups, making it a valuable tool in synthetic chemistry and biochemistry.
特性
分子式 |
C15H29N5O6 |
|---|---|
分子量 |
375.42 g/mol |
IUPAC名 |
tert-butyl N-[1-amino-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C15H29N5O6/c1-14(2,3)25-12(22)18-9(10(16)21)7-8-24-20-11(17)19-13(23)26-15(4,5)6/h9H,7-8H2,1-6H3,(H2,16,21)(H,18,22)(H3,17,19,20,23) |
InChIキー |
USNCFBSRUSQHQU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CCON=C(N)NC(=O)OC(C)(C)C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




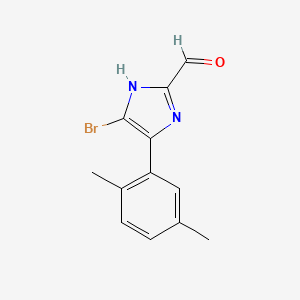

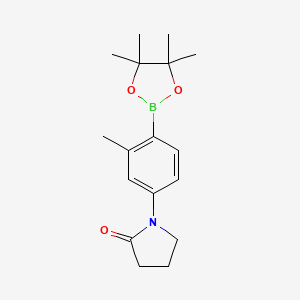
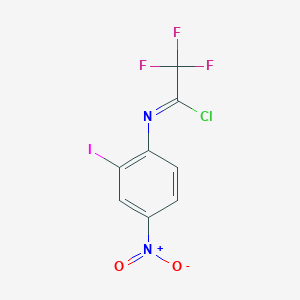
![Ethyl 6-Bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine-2-carboxylate](/img/structure/B13704620.png)
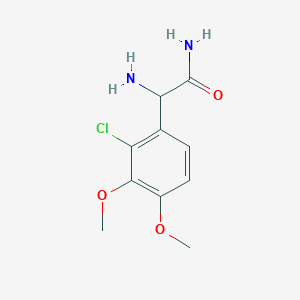

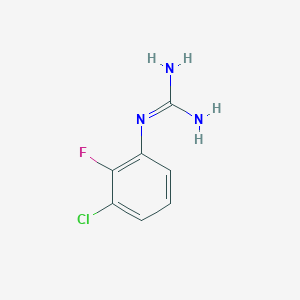
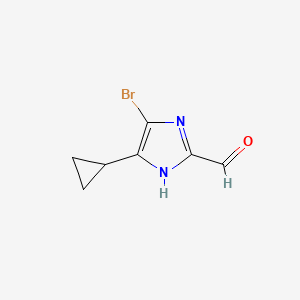
![3-Amino-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13704644.png)

